molecular formula C16H18ClNO3S2 B2609618 1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine CAS No. 2034562-35-9

1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine

Cat. No.: B2609618
CAS No.: 2034562-35-9
M. Wt: 371.89
InChI Key: WYRXDTALSNESDB-UHFFFAOYSA-N
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Description

1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine is a complex organic compound that features a piperidine ring substituted with a thiophen-3-yloxy group and a sulfonyl group attached to a 3-chloro-2-methylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Thiophen-3-yloxy Group: This step involves the reaction of the piperidine derivative with thiophen-3-ol under suitable conditions to introduce the thiophen-3-yloxy group.

    Attachment of the Sulfonyl Group: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride derivative, such as 3-chloro-2-methylbenzenesulfonyl chloride, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group or the thiophen-3-yloxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the corresponding alcohols or amines.

Scientific Research Applications

1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine involves its interaction with specific molecular targets. The sulfonyl group and thiophen-3-yloxy group may play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(thiophen-2-yloxy)piperidine
  • 1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(furan-3-yloxy)piperidine
  • 1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(pyridin-3-yloxy)piperidine

Uniqueness

1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine is unique due to the specific positioning of the thiophen-3-yloxy group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing new compounds with tailored properties for specific applications.

Properties

IUPAC Name

1-(3-chloro-2-methylphenyl)sulfonyl-4-thiophen-3-yloxypiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO3S2/c1-12-15(17)3-2-4-16(12)23(19,20)18-8-5-13(6-9-18)21-14-7-10-22-11-14/h2-4,7,10-11,13H,5-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYRXDTALSNESDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC(CC2)OC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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